propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a naphthylamino group, and a tert-butylphenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the naphthylamino group through a nucleophilic substitution reaction. The tert-butylphenyl group is then added via Friedel-Crafts alkylation. The final step involves esterification to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The naphthylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiophene ring and naphthylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-((4-tert-butylphenoxy)acetyl)amino)benzoate
- Propyl 4-((4-(1,1,3,3-tetramethylbutyl)phenoxy)acetyl)amino)benzoate
- Propyl 4-((2-isopropylphenoxy)acetyl)amino)benzoate
Uniqueness
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and naphthylamino group enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6g/mol |
IUPAC Name |
propyl 4-(4-tert-butylphenyl)-2-(naphthalen-1-ylcarbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-5-17-34-27(32)25-23(20-13-15-21(16-14-20)29(2,3)4)18-35-26(25)31-28(33)30-24-12-8-10-19-9-6-7-11-22(19)24/h6-16,18H,5,17H2,1-4H3,(H2,30,31,33) |
InChI Key |
RROYVAQWZCLYJB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.